Kifunensine is a potent and selective alkaloid inhibitor of class I α-mannosidases, particularly α-mannosidase I. [, , , , , , , ] This natural product is produced by the actinomycete Kitasatosporia kifunense 9482. [, ] It plays a crucial role in scientific research by manipulating the N-glycosylation pathway in various organisms, facilitating the study of glycoprotein structure-function relationships, and exploring potential therapeutic applications. [, , , , , , , ] Kifunensine is recognized as one of the most effective glycoprotein processing inhibitors discovered. []
Future Directions
Developing more potent and specific derivatives: Synthesizing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties could broaden its therapeutic applications. [, ]
Optimizing its use in biopharmaceutical production: Continued research on optimizing Kifunensine application in bioreactors and other production platforms can enhance the manufacturing of therapeutic proteins with desired glycosylation profiles. []
Related Compounds
Deoxymannojirimycin
Compound Description: Deoxymannojirimycin (DMM) is a mannosidase inhibitor. It is less effective than Kifunensine at preventing the formation of complex N-glycan chains. [] DMM promotes the accumulation of high-mannose-type glycosides. []
Swainsonine
Compound Description: Swainsonine is an inhibitor of Golgi mannosidase II, which is involved in N-glycan processing. [, ] It also inhibits the endoplasmic reticulum kifunensine-resistant α-mannosidase (ER mannosidase II). [, ]
Relevance: Swainsonine and Kifunensine target different enzymes in the N-glycosylation pathway. Kifunensine inhibits class I α-mannosidases, particularly α-mannosidase I, while Swainsonine inhibits Golgi α-mannosidase II. [, , , , ] Therefore, they result in the accumulation of different intermediate N-glycan structures.
1,4-Dideoxy-1,4-imino-D-mannitol
Compound Description: 1,4-Dideoxy-1,4-imino-D-mannitol is an inhibitor of both cytosolic α-mannosidase and endoplasmic reticulum kifunensine-resistant α-mannosidase (ER mannosidase II). It functions effectively in vitro and in vivo. [, ]
Castanospermine
Compound Description: Castanospermine inhibits glucosidases in the endoplasmic reticulum. []
Relevance: Although both Castanospermine and Kifunensine disrupt N-glycan processing, they target different enzymes. Castanospermine inhibits glucosidases, whereas Kifunensine targets α-mannosidases. []
Compound Description: 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-d-neuraminic acid methyl ester is an inhibitor for sialylated glycans. []
Relevance: This compound targets a different stage of glycosylation than Kifunensine. While Kifunensine prevents the trimming of mannose residues, this compound specifically targets the addition of sialic acid residues to glycans. []
2-Deoxy-2-fluorofucose
Compound Description: 2-Deoxy-2-fluorofucose is an inhibitor of fucosylated glycans. []
Relevance: Like the sialic acid inhibitor, 2-deoxy-2-fluorofucose also targets a later stage in N-glycan processing than Kifunensine. It specifically inhibits the addition of fucose residues to glycans. []
6-Alkynyl Fucose
Compound Description: 6-Alkynyl fucose is an inhibitor of fucosylated glycans. Unlike 2-deoxy-2-fluorofucose, this compound incorporates itself into the glycan structure. []
Relevance: 6-Alkynyl fucose and Kifunensine both interfere with N-glycan processing but through distinct mechanisms. 6-Alkynyl fucose incorporates into the glycan structure to inhibit fucosylation, while Kifunensine acts as an enzyme inhibitor. []
Tris
Compound Description: Tris (tris(hydroxymethyl)aminomethane) contains the 2-amino-1,3-propanediol structure, similar to Kifunensine. It is a novel mannosidase inhibitor that is 35 times more cost-effective than Kifunensine, stable at room temperature, and has a better safety profile. []
Relevance: Tris represents a potential alternative to Kifunensine for increasing high mannose N-linked glycosylation in monoclonal antibody production. []
Bis-Tris
Compound Description: Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) shares the 2-amino-1,3-propanediol structure found in Kifunensine. It is a novel mannosidase inhibitor that offers a low-cost alternative to Kifunensine for manipulating glycosylation in monoclonal antibody production with minimal impact on productivity or cell health. []
Relevance: Similar to Tris, Bis-Tris offers a potentially safer and more affordable alternative to Kifunensine for enhancing high mannose N-linked glycosylation in biopharmaceutical applications. []
1-Amino-1-methyl-1,3-propanediol
Compound Description: This compound shares the 2-amino-1,3-propanediol structure present in Kifunensine. It is a novel mannosidase inhibitor identified as a low-cost alternative for increasing high mannose N-linked glycosylation in monoclonal antibody production. []
Relevance: Similar to Tris and Bis-Tris, 1-amino-1-methyl-1,3-propanediol offers a potentially viable alternative to Kifunensine for modulating glycosylation in biopharmaceutical production. []
D-Mannono-δ-lactam
Compound Description: D-Mannono-δ-lactam is an inhibitor of the neutral α(1,2)-mannosidase purified from Trypanosoma cruzi. It exhibits a Ki of 20 μM against this enzyme. []
Relevance: While both D-Mannono-δ-lactam and Kifunensine inhibit α-mannosidases, they display differing specificities. D-Mannono-δ-lactam shows activity against the neutral α(1,2)-mannosidase from Trypanosoma cruzi, while Kifunensine primarily targets mammalian class I α-mannosidases, including ER α-mannosidase I. []
Source and Classification
Source: Originally isolated from Kitasatosporia kifunense.
Classification: Alkaloid, glycosidase inhibitor.
Synthesis Analysis
Kifunensine can be synthesized through various methods, with notable approaches including total synthesis from chlorobenzene and D-glucose.
Total Synthesis from Chlorobenzene:
This method involves a series of 13 steps, starting with chlorobenzene and utilizing microbial oxygenation with Pseudomonas putida followed by stereocontrolled functionalization of cis-3-chlorocyclohexa-3,5-dienediol.
Synthesis from D-Glucose:
Kayakiri et al. reported a synthesis process involving D-glucose, which laid the groundwork for further analogs.
Commercial Synthesis:
A patented process developed by GlycoSyn synthesizes kifunensine from N-acetylmannosamine in eight steps, emphasizing efficiency and cost-effectiveness.
These methods highlight the versatility in synthesizing kifunensine, allowing for both laboratory-scale and commercial production.
Molecular Structure Analysis
The molecular structure of kifunensine is characterized by its unique configuration that facilitates its function as a glycosidase inhibitor.
Molecular Formula: C₁₃H₁₇N₁O₅.
Molecular Weight: Approximately 273.28 g/mol.
Structural Features: Kifunensine contains multiple hydroxyl groups and an amine functional group, contributing to its biological activity.
The compound's structure allows it to mimic the substrate of mannosidase I, thus inhibiting its enzymatic activity effectively.
Chemical Reactions Analysis
Kifunensine primarily engages in reactions that involve inhibition of glycosidases, particularly:
Inhibition of Mannosidase I:
Kifunensine acts as a competitive inhibitor of human endoplasmic reticulum α-1,2-mannosidase I with Ki values around 130 nM. This inhibition prevents the trimming of mannose residues from glycoproteins during their processing in the endoplasmic reticulum.
Weak Inhibition of Other Enzymes:
While it shows no significant inhibition against mannosidase II or endoplasmic reticulum alpha-mannosidase, it does exhibit weak inhibition against arylmannosidase.
These interactions underline kifunensine's specificity and potency as an enzyme inhibitor.
Mechanism of Action
The mechanism of action for kifunensine involves:
Competitive Inhibition: Kifunensine competes with natural substrates for binding to mannosidase I, effectively blocking its active site.
Impact on Glycoprotein Processing: By inhibiting mannosidase I, kifunensine prevents the normal trimming of mannose residues from glycoproteins, resulting in the accumulation of high-mannose forms such as Man₉GlcNAc₂ within cells.
Cell Culture Applications: When used at concentrations between 5–20 μM in mammalian cell culture media, kifunensine achieves complete inhibition of mannosidase I without adversely affecting cell growth or protein yield.
This mechanism is crucial for studies involving glycoprotein synthesis and modification.
Physical and Chemical Properties Analysis
Kifunensine exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white solid.
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
These properties facilitate its use in biochemical applications where stability and solubility are essential.
Applications
Kifunensine has several significant applications in scientific research:
Production of High Mannose Glycoproteins:
It is widely used in cell culture to enhance the yield of high-mannose glycoproteins by inhibiting mannosidase I during glycoprotein biosynthesis.
Research on Lysosomal Storage Disorders:
Kifunensine has shown potential therapeutic effects for conditions like sarcoglycanopathies due to its ability to modulate glycoprotein processing.
Biochemical Studies:
Its specificity as a mannosidase inhibitor makes it a valuable tool for studying glycosylation processes and enzyme kinetics in various biological systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-696229 is a specific inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) activity that possesses antiviral activity in cell culture. L-696,229 inhibited RT activity in a mutually exclusive manner with respect to either phosphonoformate or azidothymidine triphosphate and was a weak partial inhibitor of the RNase H activity associated with HIV-1 RT. L-696,229 inhibited the spread of HIV-1 infection in cell cultures with all cell types and viral isolates tested, including human peripheral blood mononuclear cells and a virus isolate resistant to azidothymidine.